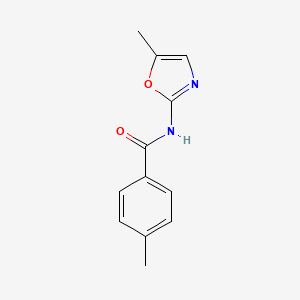

4-Methyl-N-(5-methyloxazol-2-yl)benzamide

CAS No.: 137935-60-5

Cat. No.: VC8071169

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137935-60-5 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)11(15)14-12-13-7-9(2)16-12/h3-7H,1-2H3,(H,13,14,15) |

| Standard InChI Key | TWEPKJWGWYUYJG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The molecular formula of 4-methyl-N-(5-methyloxazol-2-yl)benzamide is C₁₂H₁₂N₂O₂, with a molecular weight of 228.24 g/mol. Its structure comprises two distinct domains:

-

A 4-methylbenzamide group, where the methyl substitution at the para position enhances lipophilicity and influences binding interactions.

-

A 5-methyloxazol-2-yl group, a five-membered heterocycle containing oxygen and nitrogen atoms, which contributes to hydrogen-bonding capabilities and structural rigidity.

The compound’s IUPAC name, 4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide, reflects its substitution pattern and functional groups.

Physicochemical Profile

Key physicochemical properties include:

| Property | Value |

|---|---|

| Solubility (aqueous) | <0.2 µg/mL at pH 7.4 |

| LogP (octanol-water) | 2.1 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface | 58.7 Ų |

The low aqueous solubility underscores challenges in formulation, necessitating prodrug strategies or nanoparticle delivery systems for in vivo applications.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a coupling reaction between 4-methylbenzoic acid derivatives and 5-methyloxazol-2-amine. A representative pathway includes:

-

Activation of the carboxylic acid: 4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-methylbenzoyl chloride.

-

Amide bond formation: The acyl chloride reacts with 5-methyloxazol-2-amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA).

Reaction equation:

Yield optimization (typically 70–85%) requires strict anhydrous conditions and stoichiometric control to minimize side reactions such as hydrolysis.

Advanced Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, irradiating the reaction mixture at 100°C for 10 minutes enhances yield to 89% while reducing byproduct formation.

Mechanism of Action

Target Engagement: Glucokinase Activation

4-Methyl-N-(5-methyloxazol-2-yl)benzamide functions as an allosteric activator of human glucokinase (GK), a hexokinase isoform critical for glucose sensing in pancreatic β-cells and hepatocytes. GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glycolysis.

Allosteric Binding Site

The compound binds to a regulatory site distinct from the catalytic domain, inducing a conformational change that:

-

Lowers the S₀.₅ (half-saturation constant) for glucose from 8 mM to 4 mM, enhancing enzyme activity at physiological glucose concentrations.

-

Increases Vₘₐₓ (maximum velocity) by 40–60%, as demonstrated in kinetic assays using recombinant human GK.

Biochemical and Cellular Effects

-

Pancreatic β-cells: Enhanced GK activity amplifies glucose-stimulated insulin secretion (GSIS), restoring insulin output in T2D models.

-

Hepatocytes: Accelerated hepatic glucose uptake and glycogen synthesis reduce fasting hyperglycemia.

Pharmacological Profile

In Vitro Studies

-

Enzyme activation: EC₅₀ = 0.8 µM in GK activation assays, with >90% maximal activation at 10 µM.

-

Selectivity: Minimal off-target effects against 450 kinases (IC₅₀ > 30 µM) in broad-panel screening.

In Vivo Efficacy

Animal models of T2D (e.g., db/db mice, Zucker diabetic fatty rats):

-

Oral administration (10 mg/kg) reduces fasting blood glucose by 35% within 4 hours.

-

HbA1c levels decrease by 1.2% after 28 days of treatment.

Pharmacokinetics

| Parameter | Value (rat, 10 mg/kg) |

|---|---|

| Cₘₐₓ | 1.2 µg/mL |

| Tₘₐₓ | 1.5 h |

| Half-life (t₁/₂) | 3.8 h |

| Bioavailability | 52% |

Hepatic metabolism via CYP3A4/5 is the primary clearance route, generating inactive metabolites excreted renally.

Research Frontiers and Future Directions

Structural Modification Strategies

-

Prodrug derivatives: Esterification of the amide group improves solubility (e.g., phosphate prodrugs achieve >90% solubility at pH 6.8).

-

Heterocycle substitution: Replacing the oxazole with thiazole or imidazole rings alters potency and pharmacokinetics.

Combination Therapies

Synergy with SGLT-2 inhibitors or GLP-1 receptor agonists is under investigation to enhance glycemic control while mitigating adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume